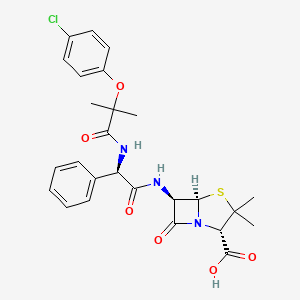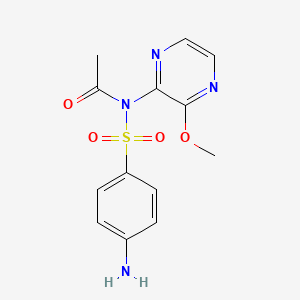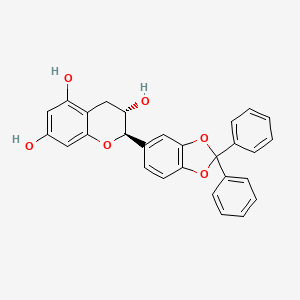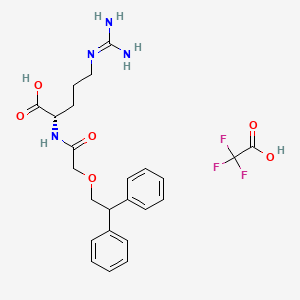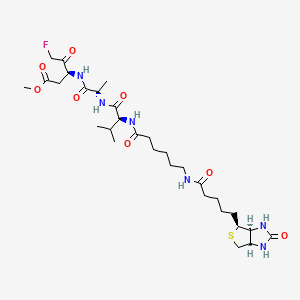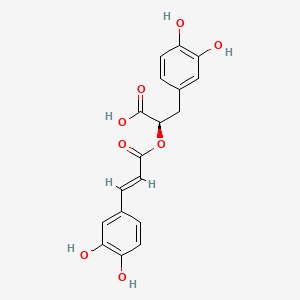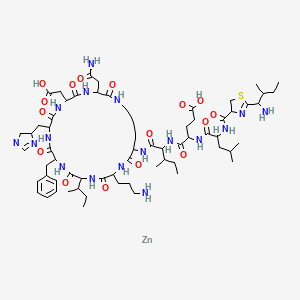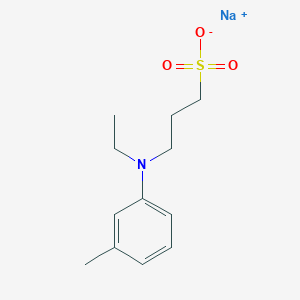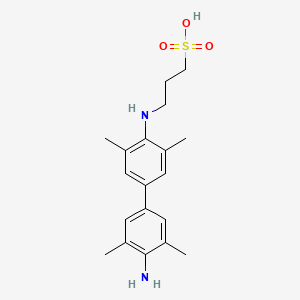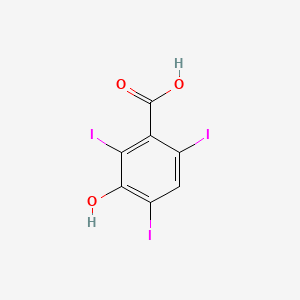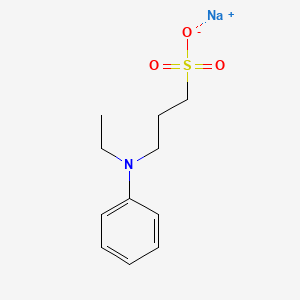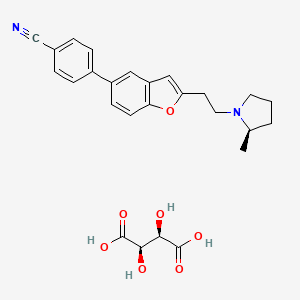
ABT 239 tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ABT 239 tartrate is a selective inhibitor of the histamine H3 receptor. It is a novel drug that has been extensively studied in the field of neuroscience. The drug has been found to have potential therapeutic applications in the treatment of a variety of neurological disorders such as Alzheimer's disease, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.
Aplicaciones Científicas De Investigación
Neurological and Cognitive Disorders Treatment : ABT-239 has been investigated for its potential to treat neurological and cognitive disorders. Its ability to enhance central neurotransmitter release makes it a promising candidate for such treatments. The drug exhibits high affinity for human and rat H3 receptors and demonstrates potent antagonistic properties in vitro and in vivo (Esbenshade et al., 2005).
Impact on Cognitive Function Under Stress : Research on ABT-239 has shown its potential to modulate cognitive function under stress. It was tested as a prophylactic agent in stress-induced memory impairments in rats, demonstrating the ability to alleviate spatial memory impairments and cognitive deficits induced by restraint stress (Trofimiuk et al., 2021).
Potential for Alzheimer’s Disease Treatment : ABT-239 has been suggested as a potential therapeutic for Alzheimer’s disease (AD). Its mechanism of increasing neurotransmitter release might activate signaling pathways relevant to cognition and neuroprotection, such as increased phosphorylation of CREB and the inhibitory residue of GSK3β, which are important factors in cognitive function and AD pathology (Bitner et al., 2011).
Propiedades
Número CAS |
460748-71-4 |
|---|---|
Nombre del producto |
ABT 239 tartrate |
Fórmula molecular |
C26H28N2O7 |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile |
InChI |
InChI=1S/C22H22N2O.C4H6O6/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18;5-1(3(7)8)2(6)4(9)10/h4-9,13-14,16H,2-3,10-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m11/s1 |
Clave InChI |
NISULOSDVFYWIH-NUFNRNBZSA-N |
SMILES isomérico |
C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N.C(C(C(=O)O)O)(C(=O)O)O |
Sinónimos |
4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile Tartrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol](/img/structure/B1663310.png)
